![molecular formula C14H22N2O5 B1463055 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate CAS No. 1035818-98-4](/img/structure/B1463055.png)
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate
Vue d'ensemble
Description
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate (DCP) is a cyclic organic compound that is widely used in the synthesis of pharmaceuticals, polymers, and other materials. DCP has a unique structure that allows it to be used in a variety of applications. It is a versatile compound that is used in the synthesis of a variety of products, ranging from pharmaceuticals to polymers.
Applications De Recherche Scientifique
Immunological Applications
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate has shown potential in the field of immunology. A study discusses its application as an immunosuppressant, which can be beneficial for organ or bone marrow transplantation, and for autoimmune disease prophylaxis (Fujita et al., 1993).
Applications in Material Science
This compound has also been explored in material science, particularly in the synthesis of dyes for synthetic polymer fibers. A study conducted by Peters (1992) elaborates on the condensation process involving this compound, which results in dyes providing excellent fastness to light on polyester (Peters, 1992).
Chemical Synthesis and Industrial Production
Another area of application is in chemical synthesis, where this compound is used as a starting material. Guo-liang (2006) discusses its synthesis from malonic acid diethyl ester, highlighting its low cost and suitability for industrial production (Guo-liang, 2006).
Energy Storage
In the field of energy, this compound has been investigated for its thermal conductivity properties, making it a candidate for thermal energy storage. Zhang and Xu (2001) measured its thermal conductivities, indicating its potential in this area (Zhang & Xu, 2001).
Propriétés
IUPAC Name |
diethyl 2-[[(1-carbamoylcyclopentyl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-3-20-11(17)10(12(18)21-4-2)9-16-14(13(15)19)7-5-6-8-14/h9,16H,3-8H2,1-2H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGRNKGMHROKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1(CCCC1)C(=O)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
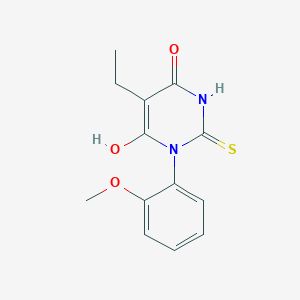
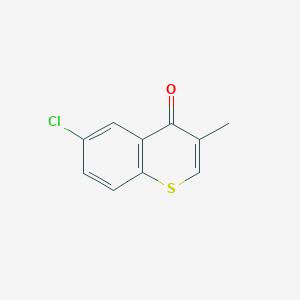
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
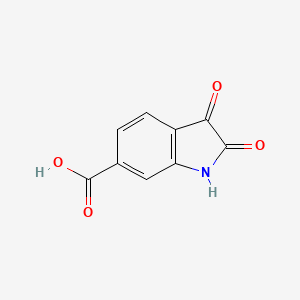
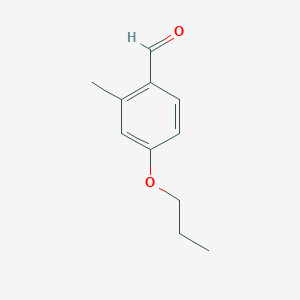
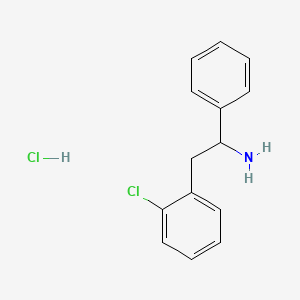
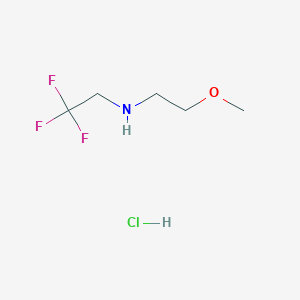
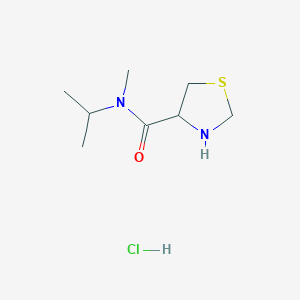
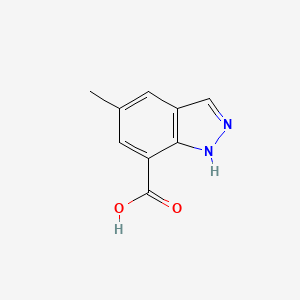
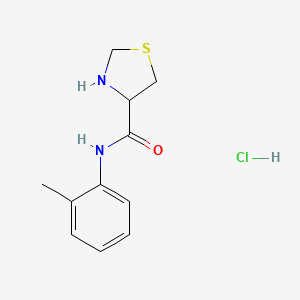
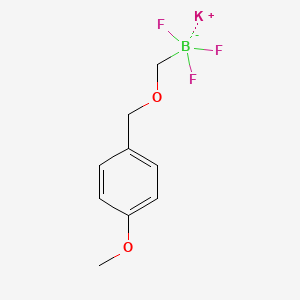
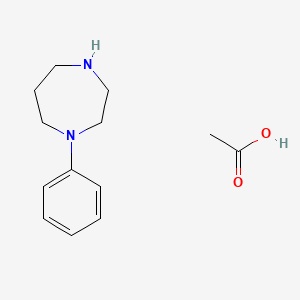
![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)